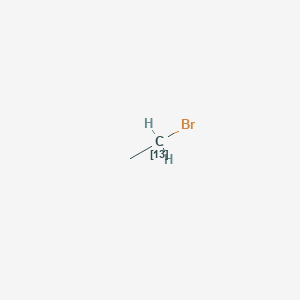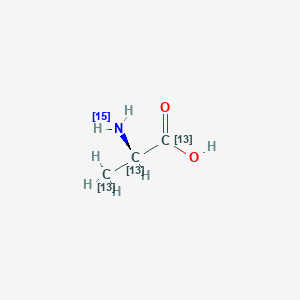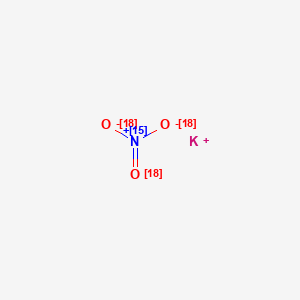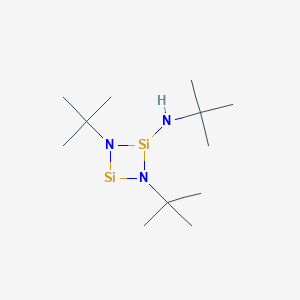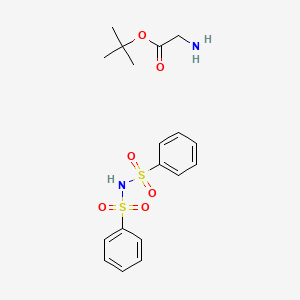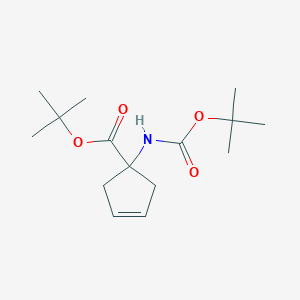
ZnAF-2F
Vue d'ensemble
Description
ZnAF-2F is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a cell-permeable diacetyl derivative of ZnAF-2F, which is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell .
Molecular Structure Analysis
ZnAF-2F has a molecular formula of C38H30F2N4O7 . It is a fluorescein-based zinc sensor containing the N, N -bis (2-pyridylmethyl)ethylenediamine chelating unit .Chemical Reactions Analysis
ZnAF-2F exhibits almost negligible background fluorescence under physiological conditions (pH 7.4) due to the PET mechanism. Upon addition of Zn2+, the fluorescence intensity is quickly increased up to 60-fold .Physical And Chemical Properties Analysis
ZnAF-2F has a molecular weight of 692.66 . It is suitable for the fluorimetric detection of Zn2+ .Applications De Recherche Scientifique
Fluorescent Probes Development
The development of fluorescent probes, specifically ZnAF-1F and ZnAF-2F, has significantly advanced in recent years. These probes, utilizing fluorescein as a fluorophore, exhibit minimal cell damage and autofluorescence due to their visible range excitation and emission wavelengths. Their design, featuring N,N-Bis(2-pyridylmethyl)ethylenediamine for Zn2+ acceptance, results in low quantum yields under physiological conditions. Upon addition of Zn2+, these probes demonstrate a substantial increase in fluorescence intensity, up to 60-fold for ZnAF-2F, making them highly sensitive for biological applications. They are selective against other biologically important cations like Ca2+ and Mg2+, and their fluorescence remains stable in neutral and slightly acidic conditions. This stability is attributed to the electron-withdrawing fluorine that shifts the pKa values. For cellular applications, derivatives like ZnAF-2F DA have been synthesized, which can permeate cell membranes and are hydrolyzed to ZnAF-2F within the cytosol, enabling intracellular Zn2+ measurement in cultured cells and hippocampal slices (Hirano et al., 2002).
Ratiometric Imaging
ZnAF-Rs, including ZnAF-2F, have been developed for ratiometric imaging of Zn2+. This method reduces artifacts and allows for precise, quantitative analysis under physiological conditions. These sensors, with high selectivity against other cations, especially Ca2+, have been successfully employed to monitor changes in intracellular Zn2+ concentration in cultured cells, contributing significantly to the understanding of Zn2+ biological functions (Maruyama et al., 2002).
Studying Zinc Dynamics in Biological Systems
ZnAF-2F has been instrumental in exploring zinc dynamics and distribution in biological systems. A series of fluorescent Zn2+ sensor molecules with varying affinities for Zn2+ have been developed, including ZnAF-2F, to cover the wide range of biological Zn2+ concentrations. These sensors are quick to detect Zn2+ and are selective against other metal ions like calcium or magnesium. In studies involving hippocampal slices, sensors like ZnAF-2F have been used to measure synaptic release of Zn2+ and visualize its concentration across different regions, demonstrating their versatility in fluorescence-microscopic imaging of Zn2+ in various biological applications (Komatsu et al., 2005).
Zinc Ion Sensing in Medical Research
In medical research, ZnAF-2F has been utilized in fabricating sensors for monitoring zinc ion release from beta pancreatic cells in cell cultures. These sensors, developed using modified ZnAF-2, exhibit high zinc ion selectivity and rapid response times, enabling the detection of zinc ion release events at nanomolar levels. This has significant implications for understanding the role of zinc in pancreatic cell functions and diabetes research (Crivat et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)24-13-20(7-8-23(24)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADXJLXFKDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)CC6=CC=CC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585019 | |
| Record name | 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[Bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
CAS RN |
443302-09-8 | |
| Record name | 4-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



